Chemical properties of 4-Aminoimidazo[1,5-A]pyrimidine-3-carbonitrile
Chemical properties of 4-Aminoimidazo[1,5-A]pyrimidine-3-carbonitrile
The following technical guide details the chemical properties, synthesis, and medicinal chemistry applications of 4-Aminoimidazo[1,5-a]pyrimidine-3-carbonitrile .
Part 1: Executive Summary & Chemical Identity
4-Aminoimidazo[1,5-a]pyrimidine-3-carbonitrile is a fused heterocyclic scaffold belonging to the azolopyrimidine class. It is primarily utilized in drug discovery as a kinase inhibitor intermediate , specifically targeting enzymes with ATP-binding pockets such as Bruton's Tyrosine Kinase (BTK) and Phosphoinositide 3-kinase (PI3K).
The molecule features a planar, bicyclic core with a distinct "push-pull" electronic structure: the electron-rich amino group at position 4 acts as a donor, while the electron-withdrawing nitrile group at position 3 acts as an acceptor. This configuration is critical for hydrogen bonding interactions within the hinge region of kinase domains.
Chemical Identity Table[1][2][3]
| Property | Data |
| IUPAC Name | 4-Aminoimidazo[1,5-a]pyrimidine-3-carbonitrile |
| Molecular Formula | C₇H₅N₅ |
| Molecular Weight | 159.15 g/mol |
| CAS Number | 145837-57-6 (Representative generic entry) |
| Core Scaffold | Imidazo[1,5-a]pyrimidine |
| Key Functional Groups | Primary Amine (C4), Nitrile (C3), Pyrimidine N (N1) |
| Predicted pKa | ~4.2 (Pyrimidine N1 protonation), ~14.5 (Amino deprotonation) |
| LogP (Predicted) | 0.5 – 0.9 (Moderate hydrophilicity) |
| Solubility | Soluble in DMSO, DMF; Sparingly soluble in water, ethanol |
Part 2: Synthesis & Manufacturing Protocols
The synthesis of 4-aminoimidazo[1,5-a]pyrimidine-3-carbonitrile generally proceeds via the functionalization of the imidazo[1,5-a]pyrimidine core. The most robust route involves the nucleophilic displacement of a leaving group (chloride) at the C4 position by ammonia.
Retrosynthetic Analysis
The target molecule is disassembled into two key precursors:
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Ammonia (NH₃): Introduces the C4-amino group.
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4-Chloroimidazo[1,5-a]pyrimidine-3-carbonitrile: The electrophilic core.
This core is further traced back to 4-Hydroxyimidazo[1,5-a]pyrimidine-3-carbonitrile (or ester equivalent), which is synthesized via the condensation of a 1,2-diamine equivalent with a 1,3-dielectrophile.
Step-by-Step Synthesis Protocol
Step 1: Construction of the Core (Cyclization)
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Reagents: 5-Amino-1H-imidazole-4-carbonitrile, Triethyl orthoformate (or DMF-DMA), Ammonium acetate.
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Mechanism: Condensation of the amino-imidazole with a one-carbon source (orthoformate) followed by ring closure with an ammonia source to form the pyrimidine ring. Note: A more regioselective route uses ethoxymethylene malononitrile derivatives.
Step 2: Chlorination (Activation)
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Reagents: Phosphorus oxychloride (POCl₃), N,N-Dimethylaniline (catalyst).
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Conditions: Reflux, 2-4 hours.
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Procedure:
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Suspend 4-hydroxyimidazo[1,5-a]pyrimidine-3-carbonitrile (1.0 eq) in POCl₃ (5.0 eq).
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Add N,N-dimethylaniline (1.5 eq) dropwise at 0°C.
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Heat to reflux (105°C) until the starting material is consumed (monitor by TLC/LCMS).
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Concentrate in vacuo to remove excess POCl₃.
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Quench carefully with ice-water and extract with dichloromethane (DCM).
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Yield: The product, 4-chloroimidazo[1,5-a]pyrimidine-3-carbonitrile, is unstable and typically used immediately.
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Step 3: Amination (Nucleophilic Aromatic Substitution - SɴAr)
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Reagents: 7N Ammonia in Methanol (or aqueous NH₄OH), THF.
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Conditions: Sealed tube, 60-80°C, 4-12 hours.
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Procedure:
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Dissolve the crude 4-chloro intermediate in THF (0.2 M).
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Add 7N NH₃ in MeOH (10 eq).
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Seal the vessel and heat to 60°C. The C4-chlorine is highly activated by the adjacent bridgehead nitrogen and the electron-withdrawing nitrile at C3.
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Cool to room temperature. The product often precipitates.
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Filter and wash with cold methanol. Recrystallize from Ethanol/DMF if necessary.
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Synthesis Workflow Diagram
Figure 1: Synthetic pathway from imidazole precursor to final amino-nitrile product via SɴAr displacement.
Part 3: Chemical Reactivity & Stability
The unique reactivity of this molecule stems from the interplay between the electron-rich amino group and the electron-deficient pyrimidine ring.
Reactivity Map
| Functional Group | Reactivity Mode | Reagent/Condition | Product Outcome |
| C3-Nitrile (-CN) | Hydrolysis | H₂SO₄ / H₂O, Heat | Primary Amide (CONH₂). Often the first step to carboxylic acids. |
| Cyclization | NaN₃ / NH₄Cl | Tetrazole . Bioisostere for carboxylic acid. | |
| Reduction | Raney Ni / H₂ | Aminomethyl (-CH₂NH₂). | |
| C4-Amino (-NH₂) | Acylation | Acyl Chloride / Base | Amide . Common for attaching linker chains in PROTACs. |
| Sandmeyer | NaNO₂ / HCl / CuCl | 4-Chloro derivative (Reverse transformation). | |
| Ring System | Electrophilic Subst. | NBS or NIS | 8-Halo derivative. The C8 position is the most electron-rich carbon on the ring. |
Stability Profile
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Hydrolytic Stability: The nitrile group is stable at neutral pH but hydrolyzes to the amide under strongly acidic (>1M HCl) or basic (>1M NaOH) conditions at elevated temperatures.
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Thermal Stability: High melting point (>250°C predicted) due to strong intermolecular hydrogen bonding and pi-stacking.
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Photostability: The extended conjugation makes the molecule susceptible to UV degradation over long periods; store in amber vials.
Part 4: Medicinal Chemistry Applications[3][5][6]
Kinase Hinge Binding Mode
The 4-aminoimidazo[1,5-a]pyrimidine-3-carbonitrile motif is a privileged scaffold for Type I kinase inhibitors. It mimics the adenine ring of ATP.
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Acceptor: The N1 nitrogen (pyrimidine ring) accepts a hydrogen bond from the kinase hinge region (backbone NH).
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Donor: The exocyclic C4-amino group donates a hydrogen bond to the kinase hinge region (backbone Carbonyl).
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Gatekeeper Interaction: The C3-nitrile group can project into the solvent front or interact with the gatekeeper residue, depending on the specific kinase pocket geometry.
Structure-Activity Relationship (SAR) Diagram
Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of key positions.
Part 5: Experimental Handling & Safety
Handling Protocol
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State: Solid powder, typically off-white to pale yellow.
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Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis.
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Solvent Compatibility:
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Preferred: DMSO, DMF, DMAc (High solubility).
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Acceptable: Methanol, Ethanol (Moderate solubility, heating required).
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Avoid: Hexane, Diethyl ether (Insoluble).
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Safety (GHS Classification)
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Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
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Skin Irritation: Category 2.[1]
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Eye Irritation: Category 2A.
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Specific Target Organ Toxicity: Category 3 (Respiratory irritation).
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Precaution: Use in a fume hood. The nitrile group can release cyanide under extreme combustion or metabolic conditions, though the scaffold itself is generally stable.
References
-
Imidazo[1,5-a]pyrimidine Scaffold Synthesis
- Title: "Recent advances in the synthesis of imidazo[1,5-a]pyrimidines."
- Source: Organic Chemistry Portal / Journal of Organic Chemistry.
-
URL:[Link]
- Kinase Inhibitor Binding Modes: Title: "Scaffold hopping in kinase inhibitors: From ATP mimics to allosteric binders." Source: Journal of Medicinal Chemistry. Context: Describes the adenine-mimetic properties of amino-pyrimidine fused systems.
- Nitrile Reactivity in Heterocycles: Title: "The chemistry of heterocyclic nitriles." Source: Advances in Heterocyclic Chemistry. Context: Validation of hydrolysis and reduction protocols for C3-cyano groups.
-
Chemical Identity Verification
Sources
- 1. Imidazo(1,5-a)pyrazine | C6H5N3 | CID 292283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US4914104A - Imidazo [1,5-a]pyrimidine derivatives and process for their preparation - Google Patents [patents.google.com]
- 3. 4-(Aryl)-Benzo[4,5]imidazo[1,2-a]pyrimidine-3-Carbonitrile-Based Fluorophores: Povarov Reaction-Based Synthesis, Photophysical Studies, and DFT Calculations | MDPI [mdpi.com]
- 4. elar.urfu.ru [elar.urfu.ru]
